molecular formula C17H14FN3O4S B2847107 3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-60-3

3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2847107
CAS No.: 864976-60-3
M. Wt: 375.37
InChI Key: XAIBOWXFLAAZPF-ZPHPHTNESA-N
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Description

This compound belongs to the benzothiazole-derived benzamide class, characterized by a 1,3-benzothiazole core with a Z-configuration imine group. The structure includes a 2-methoxyethyl substituent at position 3 of the benzothiazole ring and a nitro group at position 4. The benzamide moiety is substituted with a 3-fluoro group. The nitro and methoxyethyl groups contribute to electronic and steric properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

3-fluoro-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c1-25-8-7-20-14-6-5-13(21(23)24)10-15(14)26-17(20)19-16(22)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIBOWXFLAAZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring . The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides . Finally, the fluorine atom can be incorporated through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and fluorination steps, as well as the development of efficient purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Amino derivatives: Formed by reduction of the nitro group

    Sulfoxides and sulfones: Formed by oxidation of the benzothiazole ring

    Substituted derivatives: Formed by nucleophilic substitution of the fluorine atom

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins . The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural analogs include:

Compound Name Substituents (Benzothiazole Ring) Benzamide Substituent Notable Features
Target Compound 3-(2-methoxyethyl), 6-nitro 3-fluoro Electron-withdrawing nitro group enhances electrophilicity; methoxyethyl improves solubility
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 3-ethyl, 6-fluoro 3-fluoro Fluorine increases metabolic stability; ethyl group reduces polarity
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3-methyl-benzamide 3-(2-methoxyethyl), 6-methyl 3-methyl Methyl groups decrease reactivity; methoxyethyl enhances hydrophilicity
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide 3-ethyl, 4-fluoro 4-sulfonamide Sulfonamide group introduces hydrogen-bonding capacity

Electronic and Steric Effects

  • Nitro Group (Target Compound) : The 6-nitro substituent is strongly electron-withdrawing, polarizing the benzothiazole ring and enhancing electrophilic character. This contrasts with the electron-donating 6-methyl group in , which stabilizes the ring but reduces reactivity.
  • Methoxyethyl vs. Ethyl (Position 3) : The 2-methoxyethyl group in the target compound introduces oxygen-based hydrogen-bond acceptors, improving solubility in polar solvents compared to the purely hydrophobic ethyl group in .
  • Fluorine Substituents : Both the target compound and include fluorine, but its position (benzamide vs. benzothiazole) affects bioavailability and metabolic stability .

Research Findings and Data

Structural Validation

  • X-ray studies would require SHELXL for refinement, with validation via PLATON . The nitro group’s planarity and resonance effects could lead to unique torsion angles compared to methyl or fluoro analogs.

Intermolecular Interactions

  • Graph set analysis would reveal hydrogen-bonding motifs (e.g., R²₂(8) patterns) between the nitro group and adjacent molecules, differing from sulfonamide-based interactions in .

Biological Activity

The compound 3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a derivative of benzothiazole, which has attracted attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antitubercular and cytotoxic properties.

Chemical Structure

The compound features a benzamide core with a fluoro substituent and a nitro group on the benzothiazole moiety. The structural formula can be represented as follows:

C15H16FN3O3S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_3\text{O}_3\text{S}

Synthesis

The synthesis of this compound involves several steps including the formation of the benzothiazole ring and subsequent functionalization to introduce the fluoro and methoxyethyl groups. Detailed synthetic pathways are essential for understanding the structure-activity relationship (SAR) of this compound.

Antitubercular Activity

Recent studies have evaluated the antitubercular activity of various derivatives of benzothiazole compounds. In vitro assays against Mycobacterium tuberculosis (M. tuberculosis) have shown promising results:

  • Minimum Inhibitory Concentration (MIC) : The most potent derivatives demonstrated MIC values as low as 4 μg/mL against both sensitive and rifampicin-resistant strains of M. tuberculosis .
  • Safety Profile : The compounds exhibited good safety profiles in Vero cell lines, indicating low cytotoxicity while maintaining antitubercular efficacy .

Cytotoxicity Assays

Cytotoxicity was assessed using MTT assays across various human tumor cell lines. The findings indicated:

  • IC50 Values : Compounds with IC50 values ranging from 4 μg/mL to 16 μg/mL were identified as having moderate to high cytotoxic effects against specific cancer cell lines, while showing significantly lower toxicity to normal cells .
CompoundMIC (μg/mL)IC50 (μg/mL)Activity
3m412Antitubercular
3a1610Anticancer
3b3220Anticancer

The biological activity of benzothiazole derivatives is often linked to their ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Some derivatives may inhibit key enzymes involved in the metabolic pathways of bacteria or cancer cells.
  • Cell Cycle Arrest : Certain compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable study highlighted the efficacy of a related benzothiazole derivative in treating drug-resistant tuberculosis. The compound exhibited significant activity against clinical isolates resistant to conventional therapies, suggesting its potential as a lead candidate for further development .

Q & A

Q. Optimization Parameters :

StepKey VariablesOptimal ConditionsYield Range
NitrationTemperature, HNO₃ concentration0–5°C, 1:1 HNO₃/H₂SO₄60–75%
Amide CouplingSolvent, catalystDCM, DCC, RT, 12h70–85%

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration via NOE effects) and substituent positions. For example, the methoxyethyl group’s protons appear as a triplet at δ 3.4–3.6 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 418.08) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms the Z-configuration via SHELXL refinement (CCDC deposition recommended) .

Critical Note : For nitro group validation, IR spectroscopy (asymmetric NO₂ stretch at ~1520 cm⁻¹) complements NMR .

Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

  • Refinement Tools : Use SHELXL for small-molecule refinement, leveraging restraints for disordered regions (e.g., methoxyethyl group) .
  • Validation Metrics : Check R-factor convergence (<5%), ADPs for thermal motion anomalies, and PLATON’s ALERTS for missed symmetry .
  • Hydrogen Bonding Analysis : Employ Mercury CSD’s packing similarity tool to compare intermolecular interactions (e.g., C=O···H-N) with analogous benzothiazoles .

Q. Example Workflow :

Refine initial model with SHELXL.

Validate using checkCIF/PLATON.

Visualize hydrogen-bonding networks in Mercury.

Advanced: How to design experiments to elucidate the compound’s mechanism of action against biological targets?

Methodological Answer:

  • Target Identification : Screen against kinase or protease libraries (e.g., Eurofins Panlabs) due to benzothiazole’s affinity for ATP-binding pockets .
  • Biochemical Assays :
    • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-LYTE® assay for proteases) .
    • Cellular Uptake : Track intracellular accumulation via LC-MS in cancer cell lines (e.g., HeLa) .
  • Molecular Modeling : Perform docking studies (AutoDock Vina) using PDB structures (e.g., 3ERT for estrogen receptors) to predict binding modes .

Q. Data Contradiction Mitigation :

  • Replicate assays under varied pH/temperature.
  • Cross-validate with SPR (surface plasmon resonance) for binding kinetics .

Advanced: What strategies mitigate instability during in vitro assays?

Methodological Answer:

  • Solvent Selection : Use DMSO for stock solutions (≤10 mM) to prevent aggregation .
  • pH Control : Maintain assay buffers at pH 7.4 (PBS) to minimize hydrolysis of the nitro group .
  • Light Sensitivity : Conduct experiments under amber light to avoid photodegradation .
  • Stability Monitoring : Use HPLC-UV (λ = 254 nm) to track degradation over 24h at 37°C .

Q. Stability Profile :

ConditionDegradation (%) at 24h
PBS, 37°C<5%
Light (UV)15–20%

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Functional Group Variation : Synthesize analogs with substituents at the 3-fluoro or 6-nitro positions. Test for cytotoxicity (MTT assay) and logP (HPLC) .
  • Electron-Withdrawing Effects : Compare nitro vs. cyano groups at position 6 to assess impact on electron density (DFT calculations, Gaussian 16) .
  • Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes (e.g., human S9 fraction) and correlate with logD7.4 .

Q. SAR Table :

DerivativeSubstituent (Position)IC₅₀ (μM)logP
Parent-NO₂ (6)0.452.8
Analog A-CN (6)1.22.1
Analog B-F (3) → -Cl0.783.4

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